molecular formula C16H17ClN4O2S B10811542 8-(4-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione

8-(4-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B10811542
M. Wt: 364.9 g/mol
InChI Key: STILSBDVTYHTQX-UHFFFAOYSA-N
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Description

8-(4-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the purine family, which is characterized by a two-ring structure composed of carbon and nitrogen atoms. The presence of the 4-chloro-benzylsulfanyl group and the isopropyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 7-isopropyl-3-methylxanthine.

    Formation of Intermediate: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with a thiol compound to form 4-chlorobenzylsulfanyl intermediate.

    Cyclization: The intermediate is then reacted with 7-isopropyl-3-methylxanthine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

8-(4-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(4-chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
  • 8-(2-Chloro-benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
  • 8-(4-Chloro-benzylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

Uniqueness

What sets 8-(4-chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione apart from similar compounds is its specific substitution pattern, which can result in unique chemical and biological properties. The presence of the isopropyl group and the 4-chloro-benzylsulfanyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-9(2)21-12-13(20(3)15(23)19-14(12)22)18-16(21)24-8-10-4-6-11(17)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STILSBDVTYHTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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